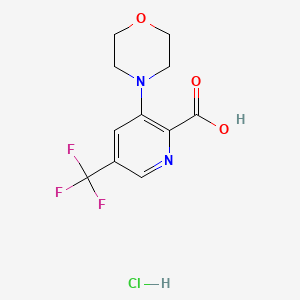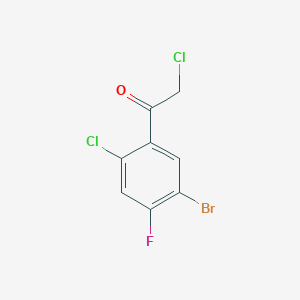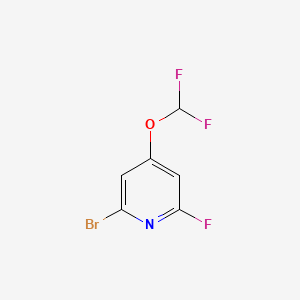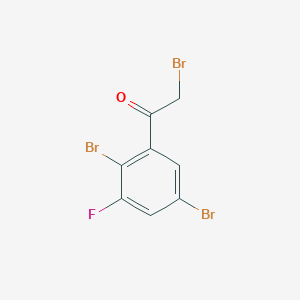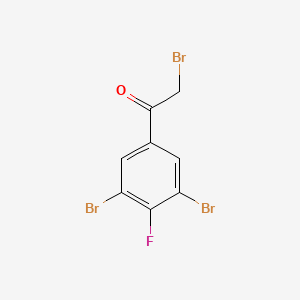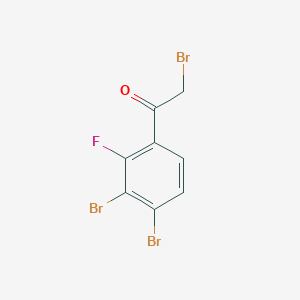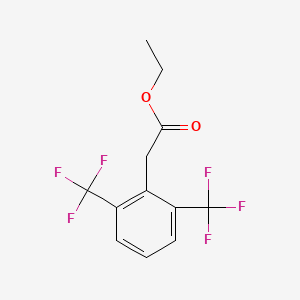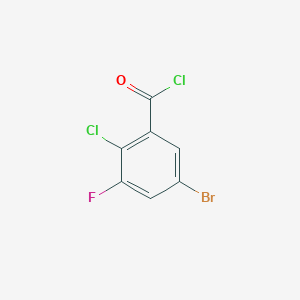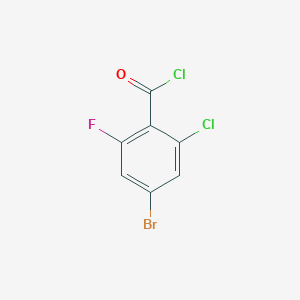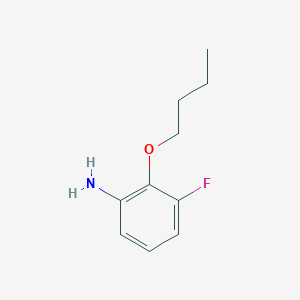
2-Butoxy-3-fluoroaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds like “2-Fluoroaniline” has a molecular weight of 111.12 g/mol and a chemical formula of 2-(F)C₆H₄NH₂ . The molecular structure of “2-Butoxy-3-fluoroaniline” would be similar but would include additional elements for the butoxy group.
Chemical Reactions Analysis
The chemical reactions involving fluoroanilines are complex and depend on the specific conditions and reactants . A study on the protodeboronation of pinacol boronic esters, which could potentially involve fluoroanilines, was found .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Fluoroaniline” include being a base that neutralizes acids to form salts plus water in an exothermic reaction . It is also a flammable liquid .
Scientific Research Applications
Reactivity Studies : Deng et al. (2000) conducted the first kinetic study of 2-butoxy radicals, investigating their reactions with O2 and NO using laser-induced fluorescence. This research is significant for understanding the reactivity of such compounds in different conditions (Deng et al., 2000).
Synthesis of Derivatives : Wang et al. (2000) synthesized derivatives of 5-fluoroaniline, which is structurally similar to 2-Butoxy-3-fluoroaniline, to evaluate them as potential anticancer and antiviral agents. This highlights the compound's relevance in pharmaceutical research (Wang et al., 2000).
Treatment of Wastewater : Zhang et al. (2014) explored the use of a bioelectrochemically assisted microbial system for removing 2-fluoroaniline from wastewater. This research is relevant for environmental applications and waste treatment technologies (Zhang et al., 2014).
Polymer Synthesis : Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), which may have applications in materials science and engineering (Cihaner & Önal, 2001).
Biodegradation Studies : Zhao et al. (2019) investigated the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, providing insights into the biodegradability of these compounds and their impact on the environment (Zhao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-butoxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANITLSHJRLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



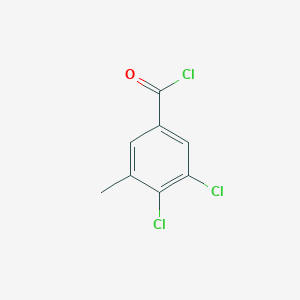
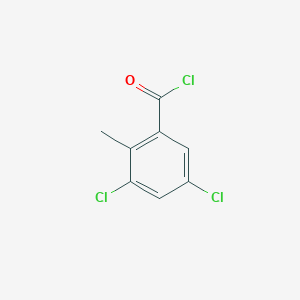
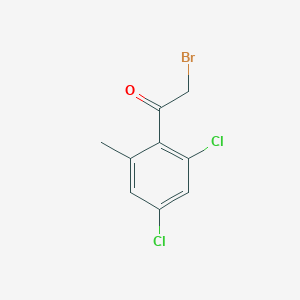
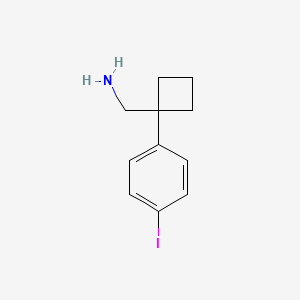
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
